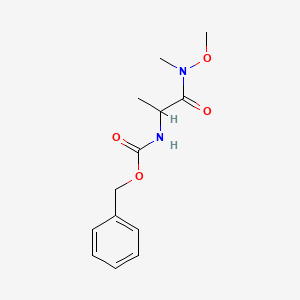

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(methoxy(methyl)amino)-1-oxopropan-2-ylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates with different functional groups.

Aplicaciones Científicas De Investigación

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been investigated for its potential as an enzyme inhibitor. Its mechanism of action involves binding to specific molecular targets, often enzymes, thereby altering their activity. The inhibition can be reversible or irreversible, depending on the nature of the interaction.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit various enzymes, particularly proteases and cholinesterases. For instance:

- Butyrylcholinesterase (BuChE) : In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 1.6 to 13 µM against BuChE, highlighting its potency as an enzyme inhibitor.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable compound in several areas of medicinal chemistry:

- Drug Design : Its ability to inhibit specific enzymes positions it as a candidate for developing therapeutic agents targeting neurological disorders.

- Anticonvulsant Properties : Preliminary studies suggest potential anticonvulsant effects, making it relevant for further investigation in epilepsy treatment.

- Organic Synthesis : It serves as a reagent in organic synthesis and can act as a protecting group for amines, facilitating complex chemical reactions .

Mecanismo De Acción

The mechanism of action of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved include the formation of covalent bonds with the enzyme or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl carbamate: A simpler analog without the methoxy(methyl)amino group.

Methyl carbamate: Lacks the benzyl and methoxy(methyl)amino groups.

Ethyl carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.

Uniqueness

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is unique due to the presence of the methoxy(methyl)amino group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Actividad Biológica

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a carbamate derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, mechanism of action, biological effects, and applications in research and medicine.

Chemical Structure and Synthesis

The compound's molecular formula is C13H18N2O4, and it possesses a molecular weight of approximately 250.29 g/mol. The synthesis typically involves the reaction of benzyl chloroformate with 1-(methoxy(methyl)amino)-1-oxopropan-2-ylamine in the presence of a base such as triethylamine. This reaction is generally conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

This compound acts primarily as an enzyme inhibitor . Its mechanism involves binding to specific molecular targets—often enzymes—thereby altering their activity. The inhibition can be either reversible or irreversible, depending on the binding nature, which may include covalent bonds or non-covalent interactions such as hydrogen bonding .

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes, particularly proteases. For instance, it has been investigated for its potential inhibitory effects on butyrylcholinesterase (BuChE), a key enzyme involved in neurotransmission. In vitro studies have shown that derivatives of this compound exhibit IC50 values ranging from 1.6 to 13 µM against BuChE, highlighting its potency as an enzyme inhibitor .

Therapeutic Applications

This compound has potential applications in drug development, particularly in designing prodrugs that can be activated in the body to release active pharmaceutical ingredients. Its unique functional groups allow for specific interactions with biological targets, making it a valuable candidate in medicinal chemistry.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzyl carbamate | C10H11NO2 | Simpler structure without additional functional groups |

| Methyl carbamate | C3H7NO2 | Lacks the benzyl and methoxy(methyl)amino groups |

| Ethyl carbamate | C4H9NO2 | Similar to methyl carbamate but with an ethyl group instead |

The presence of the methoxy(methyl)amino group in this compound imparts distinct chemical properties and reactivity compared to these simpler analogs .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited BuChE, with varying degrees of potency based on structural modifications. For example, modifications to the alkyl chain length significantly affected inhibitory activity .

- Pharmacokinetics : Research into the pharmacokinetic properties revealed that some derivatives could effectively cross the blood-brain barrier (BBB), suggesting potential for central nervous system applications .

- Toxicology Assessments : Preliminary toxicological evaluations indicated a favorable safety profile for certain derivatives, making them promising candidates for further development in therapeutic contexts .

Propiedades

IUPAC Name |

benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLCBIYQXRMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.